molecular formula C11H10ClFO3 B6273133 rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans CAS No. 1807885-08-0

rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans

Cat. No.: B6273133
CAS No.: 1807885-08-0
M. Wt: 244.6
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Description

“rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” is a synthetic organic compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group. The term “rac-” indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (2R,3R) and (2S,3S).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the 4-chloro-3-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the oxolane ring with a 4-chloro-3-fluorophenyl group using a halogenation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane ketones, while reduction can produce oxolane alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxolane derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: Lacks the fluorine atom on the phenyl ring.

    (2R,3R)-2-(4-fluorophenyl)oxolane-3-carboxylic acid: Lacks the chlorine atom on the phenyl ring.

    (2R,3R)-2-phenyl-oxolane-3-carboxylic acid: Lacks both chlorine and fluorine atoms on the phenyl ring.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring of “rac-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, trans” imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

1807885-08-0

Molecular Formula

C11H10ClFO3

Molecular Weight

244.6

Purity

95

Origin of Product

United States

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